4-Hydroxy-3-(4-phenoxybenzyl)naphthalene-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-3-(4-phenoxybenzyl)naphthalene-1,2-dione is a synthetic organic compound belonging to the class of naphthoquinones. Naphthoquinones are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties . This compound is characterized by the presence of a hydroxy group, a phenoxybenzyl group, and a naphthalene-1,2-dione core, which contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-(4-phenoxybenzyl)naphthalene-1,2-dione typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxynaphthalene-1,4-dione with aromatic aldehydes and phenols under acidic or basic conditions . The reaction is often catalyzed by acids such as sulfuric acid or bases like sodium hydroxide. The reaction mixture is then subjected to purification techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3-(4-phenoxybenzyl)naphthalene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The naphthoquinone core can be reduced to naphthohydroquinone.
Substitution: The phenoxybenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of naphthohydroquinones.
Substitution: Formation of substituted naphthoquinones with various functional groups.
Scientific Research Applications
4-Hydroxy-3-(4-phenoxybenzyl)naphthalene-1,2-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its antimicrobial and antitumor activities.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Used in the development of dyes and pigments due to its chromophoric properties
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-(4-phenoxybenzyl)naphthalene-1,2-dione involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in cells. This oxidative stress can damage cellular components such as DNA, proteins, and lipids, ultimately leading to cell death. The compound also targets specific enzymes and proteins involved in cell signaling pathways, contributing to its antimicrobial and antitumor effects .
Comparison with Similar Compounds
Similar Compounds
- Lawsone (2-hydroxy-1,4-naphthoquinone)
- Juglone (5-hydroxy-1,4-naphthoquinone)
- Naphthazarin (5,8-dihydroxy-1,4-naphthoquinone)
Uniqueness
4-Hydroxy-3-(4-phenoxybenzyl)naphthalene-1,2-dione is unique due to the presence of the phenoxybenzyl group, which enhances its lipophilicity and allows for better interaction with biological membranes. This structural feature distinguishes it from other naphthoquinones and contributes to its distinct biological activities .
Properties
CAS No. |
18100-23-7 |
---|---|
Molecular Formula |
C23H16O4 |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
4-hydroxy-3-[(4-phenoxyphenyl)methyl]naphthalene-1,2-dione |
InChI |
InChI=1S/C23H16O4/c24-21-18-8-4-5-9-19(18)22(25)23(26)20(21)14-15-10-12-17(13-11-15)27-16-6-2-1-3-7-16/h1-13,24H,14H2 |
InChI Key |
ZMXWOXDCBVZFFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)CC3=C(C4=CC=CC=C4C(=O)C3=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.